[(3-Chloro-benzyl)-methyl-amino]-acetic acid [(3-Chloro-benzyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134273
InChI: InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

[(3-Chloro-benzyl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC20134273

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

[(3-Chloro-benzyl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 2-[(3-chlorophenyl)methyl-methylamino]acetic acid
Standard InChI InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Standard InChI Key RHAYBFIPXOYCFN-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CC=C1)Cl)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of [(3-Chloro-benzyl)-methyl-amino]-acetic acid consists of a benzyl ring with a chlorine atom at the third position, connected to a methylamino group and an acetic acid backbone. Key physicochemical properties include:

PropertyValueSource
Density1.2–1.4 g/cm³
Boiling Point350–437°C
Melting Point144–147°C
SolubilitySlightly soluble in DMSO
LogP (Partition Coefficient)0.84–2.43

The chlorine atom enhances electrophilic substitution reactivity, while the carboxylic acid group enables salt formation and hydrogen bonding.

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step process:

  • Alkylation: 3-Chlorobenzyl chloride reacts with methylamine in a polar aprotic solvent (e.g., dichloromethane) to form N-methyl-3-chlorobenzylamine .

  • Carboxylation: The amine intermediate undergoes nucleophilic substitution with bromoacetic acid in the presence of a base (e.g., NaOH), yielding the crude product .

  • Purification: Recrystallization or column chromatography achieves >95% purity .

Industrial Production

Continuous flow reactors optimize yield (70–85%) and reduce reaction times compared to batch processes. Catalysts like triethylamine improve efficiency, while automated systems control stoichiometry and temperature.

Biological Activities and Mechanisms

Antimicrobial Properties

[(3-Chloro-benzyl)-methyl-amino]-acetic acid exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 35 µg/mL) and fungi (e.g., Candida albicans, MIC: 50 µg/mL). The chlorine atom enhances membrane permeability by disrupting lipid bilayers .

Neuroprotective Effects

In rodent models, the compound reduced glutamate-induced neurotoxicity by 40% at 10 µM, likely via NMDA receptor modulation. Comparative studies show superior efficacy to unsubstituted benzyl analogs .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

  • Antidepressants: Derivatives inhibit serotonin reuptake (Ki: 12 nM) .

  • Analgesics: Modulate μ-opioid receptors with 30% higher binding affinity than morphine analogs.

Prodrug Formulations

Esterification of the carboxylic acid group (e.g., methyl ester) improves bioavailability by 60% in rat pharmacokinetic studies .

Comparison with Structural Analogs

CompoundBioactivity (IC₅₀/MIC)Key Difference
[(2-Chloro-benzyl)-ethyl-amino]-acetic acid28 µM (HCT-116)Ethyl group enhances lipophilicity
[(4-Chloro-benzyl)-methyl-amino]-acetic acid62 µM (MCF-7)Para-substitution reduces steric hindrance
N-(3-Chlorobenzyl)glycine75 µg/mL (E. coli)Lack of methyl group decreases potency

The methylamino group in [(3-Chloro-benzyl)-methyl-amino]-acetic acid optimizes steric and electronic interactions with biological targets .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloro and methyl groups to enhance selectivity .

  • Target Identification: Proteomic profiling to map interaction networks in neurodegenerative pathways.

  • Formulation Optimization: Nanoencapsulation to improve blood-brain barrier penetration .

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